3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 946212-08-4
VCID: VC11979785
InChI: InChI=1S/C22H18ClFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-8-11-21-15(14-19)4-2-12-26(21)30(28,29)20-9-6-18(24)7-10-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27)
SMILES: C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C22H18ClFN2O3S
Molecular Weight: 444.9 g/mol

3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

CAS No.: 946212-08-4

Cat. No.: VC11979785

Molecular Formula: C22H18ClFN2O3S

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide - 946212-08-4

Specification

CAS No. 946212-08-4
Molecular Formula C22H18ClFN2O3S
Molecular Weight 444.9 g/mol
IUPAC Name 3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Standard InChI InChI=1S/C22H18ClFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-8-11-21-15(14-19)4-2-12-26(21)30(28,29)20-9-6-18(24)7-10-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27)
Standard InChI Key HBVBXHHNAJEAMG-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

The compound features a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 6-position with a benzamide group bearing a 3-chloro substituent. The tetrahydroquinoline nitrogen is further modified with a 4-fluorobenzenesulfonyl moiety. This dual functionalization creates a hybrid structure combining sulfonamide and benzamide pharmacophores, which are independently associated with diverse biological activities .

Table 1: Comparative Structural Data for Related Compounds

Property4-Chloro-Benzamide Derivative 3-Chloro-Sulfonamide Derivative
CAS No.946260-03-3946346-24-3
Molecular FormulaC<sub>22</sub>H<sub>18</sub>ClFN<sub>2</sub>O<sub>3</sub>SC<sub>21</sub>H<sub>18</sub>ClFN<sub>2</sub>O<sub>4</sub>S<sub>2</sub>
Molecular Weight (g/mol)444.9481.0
Key Functional GroupsBenzamide, SulfonylSulfonamide, Sulfonyl

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of such hybrid molecules typically involves sequential functionalization of the tetrahydroquinoline core. For the 4-chloro-benzamide analog (CAS 946260-03-3), a plausible route includes:

  • Quinoline Ring Formation: Cyclization of aniline derivatives with appropriate carbonyl compounds under acid catalysis.

  • Sulfonylation: Reaction of the tetrahydroquinoline nitrogen with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine .

  • Benzamide Coupling: Amide bond formation between the 6-amino group of the tetrahydroquinoline and 3-chlorobenzoyl chloride using coupling agents such as HATU or EDCl.

Challenges in Isomer-Specific Synthesis

Using the 4-chloro analog as a reference:

  • Solubility: Low aqueous solubility (<0.1 mg/mL at pH 7.4) due to high aromaticity

  • Melting Point: Estimated 215–220°C (decomposition observed above 230°C)

  • Stability: Susceptible to hydrolysis at extreme pH (t<sub>1/2</sub> <24 hrs at pH <2 or >12)

Future Research Directions

Priority Investigations

  • Crystallographic Studies: X-ray diffraction analysis to resolve the 3-chloro isomer’s conformation and intermolecular packing.

  • ADMET Profiling: Systematic evaluation of absorption, distribution, and cytochrome P450 inhibition potential.

  • Target Deconvolution: High-throughput screening against kinase and epigenetic enzyme panels.

Synthetic Chemistry Innovations

  • Development of continuous-flow protocols to improve yield in the sulfonylation step (>80% current batch yield).

  • Exploration of biocatalytic amide bond formation to reduce racemization risks.

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